molecular formula C5H8FN3O2S B2734547 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2241131-00-8

5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2734547
CAS No.: 2241131-00-8
M. Wt: 193.2
InChI Key: CLVLZWVNRPPRQF-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of 5-amino-1,3-dimethylpyrazole , which is a molecule with a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .


Synthesis Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular formula of 5-amino-1,3-dimethylpyrazole is C5H9N3 . Its average mass is 111.145 Da and its monoisotopic mass is 111.079643 Da .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in various chemical reactions. For instance, they have been used in the synthesis of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Heterocyclic Sulfonyl Fluorides Synthesis : A sulfur-functionalized aminoacrolein derivative was used for the efficient synthesis of heterocyclic sulfonyl fluorides, including pyrazole derivatives, demonstrating the utility of this approach in parallel medicinal chemistry (Tucker et al., 2015).
  • Fluoride-mediated Synthesis : Fluoride-mediated nucleophilic substitution reactions have been employed under mild conditions to synthesize 5-alkyl amino and ether pyrazoles, showcasing the versatility of pyrazole derivatives in chemical synthesis (Shavnya et al., 2005).

Enzymatic Inhibition

  • Carbonic Anhydrase Inhibitors : Benzolamide-like derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide demonstrated potent inhibitory effects on carbonic anhydrase isozymes, highlighting the potential for developing diagnostic tools and therapeutics (Supuran et al., 1998).
  • Fluorescent Sensor for Fluoride Anion : A pyrazole-based fluorescent sensor exhibited high selectivity for fluoride detection over other anions, indicating the use of pyrazole derivatives in environmental monitoring and analytical chemistry (Yang et al., 2011).

Drug Design and Molecular Modeling

  • Alzheimer's Disease Treatment : Novel δ-sulfonolactone-fused pyrazole scaffolds showed significant cholinesterase inhibitory activity, suggesting their potential as symptomatic treatments for Alzheimer's disease (Xu et al., 2019).
  • Irreversible Antagonists for A3 Adenosine Receptor : Chemically reactive derivatives of pyrazolotriazolopyrimidines acted as irreversible inhibitors of the A3 adenosine receptor, providing insights into receptor function and drug development (Baraldi et al., 2001).

Chemical Synthesis and Applications

  • [3 + 2] Annulation for Sulfonyl Fluorides : A cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride resulted in a variety of pyrazolo[1,5-a]pyridinyl sulfonyl fluorides, demonstrating broad substrate specificity and mild reaction conditions for applications in medicinal chemistry (Wu & Qin, 2023).

Mechanism of Action

While the specific mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is not mentioned in the search results, 5-amino-pyrazoles have been found to have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Future Directions

5-Amino-pyrazoles, such as 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride, represent a class of promising functional reagents, similar to biologically active compounds . They have garnered substantial interest from researchers due to their diverse pharmacological effects . Therefore, future research may focus on further exploring the potential applications of these compounds in various fields, especially in pharmaceutics and medicinal chemistry .

Properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O2S/c1-3-4(12(6,10)11)5(7)9(2)8-3/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVLZWVNRPPRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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